N-Acetyl-S-(2-cyanoethyl)-L-cysteine

説明

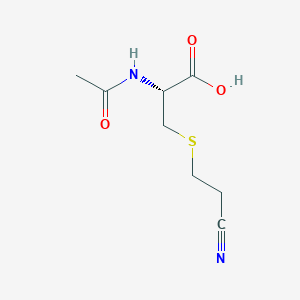

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKVYEUEJCNDHM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996027 | |

| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74514-75-3 | |

| Record name | N-Acetyl-S-(2-cyanoethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74514-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-(2-cyanoethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074514753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-CYANOETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q710T40465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing N Acetyl S 2 Cyanoethyl L Cysteine As a Mercapturic Acid Metabolite

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) is primarily recognized as the main urinary mercapturic acid metabolite of acrylonitrile (B1666552). smolecule.com Acrylonitrile, a volatile and colorless liquid, is an important industrial chemical used in the manufacturing of plastics, acrylic fibers, and synthetic rubbers. nih.gov

The formation of CEMA is a result of the body's detoxification processes. After exposure, acrylonitrile can be metabolized in two main ways. One pathway involves direct conjugation with glutathione (B108866), a key antioxidant in the body. nih.gov This is followed by enzymatic processing to yield CEMA, which is then excreted in the urine. nih.gov Another metabolic route for acrylonitrile is through oxidation to an epoxide intermediate. nih.gov The prevalence of the direct conjugation pathway makes CEMA a reliable indicator of acrylonitrile exposure.

Significance of N Acetyl S 2 Cyanoethyl L Cysteine Within the Human Exposome

The concept of the "human exposome" encompasses the totality of a person's environmental exposures from conception onwards. CEMA has proven to be a valuable biomarker within this framework, particularly for assessing exposure to acrylonitrile (B1666552) from various sources. hmdb.ca

Tobacco smoke is a major non-occupational source of acrylonitrile, and consequently, CEMA levels are significantly higher in smokers compared to non-smokers. smolecule.com This has been consistently demonstrated in large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States. Research has also shown a correlation between CEMA levels and exposure to secondhand smoke.

The utility of CEMA as a biomarker is underscored by its specificity. Unlike some other metabolites, CEMA is uniquely derived from acrylonitrile, making it a precise tool for quantifying exposure in both occupational and general population settings. smolecule.com

Historical Overview of N Acetyl S 2 Cyanoethyl L Cysteine Research

The industrial production of acrylonitrile (B1666552) began in the 1940s, with a significant increase in its use from the 1950s onwards with the advent of acrylic fibers. nih.gov The understanding of its metabolism and the role of mercapturic acids followed later.

Early research into the metabolism of xenobiotics laid the groundwork for identifying specific metabolites like CEMA. In the early 1980s, studies on rats administered acrylonitrile led to the isolation and identification of two primary mercapturic acids in their urine: N-Acetyl-S-(2-cyanoethyl)-L-cysteine and a hydroxylated counterpart. nih.gov These studies, utilizing techniques like mass and NMR spectroscopy, were pivotal in confirming the metabolic pathway involving direct glutathione (B108866) conjugation. nih.gov

A 1988 study further elucidated the metabolism of acrylonitrile and its reactive intermediate, oxiranecarbonitrile (glycidonitrile), in rats. This research helped to differentiate between the various mercapturic acid metabolites formed and solidified the understanding of CEMA's origin. nih.gov The development of more sophisticated analytical methods over the years has allowed for increasingly precise quantification of CEMA in human samples, leading to its widespread use in biomonitoring.

Current Research Trajectories and Gaps for N Acetyl S 2 Cyanoethyl L Cysteine

Acrylonitrile Metabolism Leading to N-Acetyl-S-(2-cyanoethyl)-L-cysteine Formation

The journey from acrylonitrile exposure to the excretion of this compound involves a multi-step process initiated by metabolic activation and followed by detoxification pathways.

Cytochrome P450 Involvement in Acrylonitrile Oxidation

The initial and critical step in the biotransformation of acrylonitrile is its oxidation, a reaction primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. smolecule.comnih.gov Specifically, research has identified Cytochrome P450 2E1 (CYP2E1) as a key player in this process. nih.govcapes.gov.br This enzymatic oxidation converts acrylonitrile into a more reactive intermediate, cyanoethylene oxide (CEO), also known as glycidonitrile. capes.gov.brresearchgate.net Studies have shown that CYP2E1 is essential for the metabolism of acrylonitrile to cyanide, a toxic byproduct. capes.gov.br The metabolic activity is not confined to the liver; extrahepatic tissues like the intestinal mucosa also possess the capability to metabolize acrylonitrile, with intestinal CYP2E1 playing a significant role. nih.gov

Glutathione (B108866) Conjugation with Acrylonitrile Intermediates

Following oxidation, the reactive intermediates of acrylonitrile, including both acrylonitrile itself and cyanoethylene oxide, are subjected to conjugation with glutathione (GSH). nih.govnih.gov This conjugation is a crucial detoxification step, facilitated by glutathione S-transferases (GSTs). mdpi.comunl.edu The reaction can also occur non-enzymatically, though the enzyme-mediated process is significantly more efficient. nih.gov The product of the direct conjugation of acrylonitrile with GSH is S-(2-cyanoethyl)glutathione. nih.gov This conjugation process is vital for neutralizing the toxic and potentially carcinogenic effects of acrylonitrile and its epoxide metabolite by rendering them more water-soluble and facilitating their excretion. researchgate.netnih.gov

Role of the Mercapturic Acid Pathway in this compound Formation and Elimination

The formation of this compound is a hallmark of the mercapturic acid pathway, a major route for the detoxification of a wide array of foreign compounds (xenobiotics). nih.govresearchgate.net This pathway involves a series of enzymatic steps that transform the initial glutathione conjugate into the final mercapturic acid product, which is then eliminated from the body, primarily in the urine. nih.govwikipedia.org

The process begins after the initial formation of S-(2-cyanoethyl)glutathione. This conjugate undergoes sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues by γ-glutamyltranspeptidase and dipeptidases, respectively. wikipedia.org This leaves S-(2-cyanoethyl)-L-cysteine. The final step is the N-acetylation of the cysteine residue, catalyzed by cysteine S-conjugate N-acetyltransferase (NAT8), to form this compound. This terminal metabolite is then transported and excreted, with urinary levels serving as a reliable indicator of acrylonitrile exposure. cdc.govwikipedia.org

Comparative Metabolism of Acrylonitrile and Related Xenobiotics yielding this compound

The metabolic fate of acrylonitrile shares similarities with other xenobiotics that also undergo processing through the mercapturic acid pathway. For instance, compounds like acrylamide (B121943) and various acrylate (B77674) esters also form mercapturic acid derivatives. researchgate.net Acrylamide, after being metabolized to its epoxide, glycidamide, is conjugated with glutathione and ultimately excreted as metabolites such as N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA). researchgate.net

Similarly, acrylate esters react with glutathione to form S-(2-carboxyethyl)glutathione, which is then processed through the mercapturic acid pathway to yield N-Acetyl-S-(2-carboxyethyl)-L-cysteine. While the core metabolic route is the same, the specific structure of the initial xenobiotic dictates the final structure of the excreted mercapturic acid. For example, the metabolism of tetrachloroethene results in N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine, highlighting how different substituents on the parent compound lead to distinct, though related, end products.

Species-Specific Differences in this compound Metabolism

The metabolism of acrylonitrile and the subsequent formation of this compound can exhibit significant differences across species. These variations are often attributable to differences in the expression and activity of the enzymes involved in the metabolic pathways, particularly N-acetyltransferases (NATs). nih.gov

This compound Participation in Detoxification Pathways

This compound (CEMA) is a recognized metabolite of acrylonitrile, a chemical used in the manufacturing of plastics and synthetic fibers. smolecule.comsmolecule.com Its formation is a key step in the body's process of neutralizing and eliminating this toxic compound. The primary mechanism for this is the mercapturic acid pathway, a critical route for detoxifying xenobiotics. smolecule.com

The process begins when acrylonitrile undergoes metabolism, which can involve oxidation by cytochrome P450 enzymes to form reactive intermediates. smolecule.com These intermediates then conjugate with glutathione (GSH), a major endogenous antioxidant. smolecule.com This conjugation is followed by enzymatic cleavage of glutamate and glycine residues, and finally, N-acetylation of the remaining cysteine conjugate, which results in the formation of CEMA. smolecule.com As the terminal product of this pathway, CEMA is water-soluble and is subsequently excreted from the body, primarily in the urine. smolecule.comnih.gov Due to this direct metabolic link, the presence and concentration of CEMA in urine serve as a reliable biomarker for assessing human exposure to acrylonitrile from environmental or occupational sources. smolecule.comsmolecule.comnih.gov

Relationship between this compound and Oxidative Stress Markers

While CEMA is a product of detoxification, its presence indicates exposure to acrylonitrile, a compound linked to increased oxidative stress in animal studies. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. The detoxification of acrylonitrile consumes glutathione, a crucial antioxidant, and this depletion can impair the body's defense against ROS, leading to cellular damage. nih.govmdpi.com

Research in human populations has sought to clarify the relationship between acrylonitrile exposure, as measured by CEMA levels, and biomarkers of oxidative damage. A significant study involving adolescents and young adults demonstrated a positive correlation between urinary CEMA concentrations and a key marker of oxidative DNA damage, 8-hydroxydeoxyguanosine (8-OHdG). nih.gov This suggests that higher exposure to acrylonitrile is associated with increased oxidative stress in humans. nih.gov The antioxidant N-acetylcysteine (NAC), a precursor to CEMA, has been shown in various studies to mitigate oxidative stress by replenishing glutathione levels and directly scavenging ROS. nih.govnih.gov

A pivotal study conducted on a cohort of 853 Taiwanese adolescents and young adults provided direct evidence of a statistical link between CEMA and the oxidative stress marker 8-OHdG. nih.gov The research found that urinary levels of CEMA were positively correlated with urinary levels of 8-OHdG, a product of oxidative DNA damage.

In the multiple linear regression analyses performed in the study, a 10% increase in urinary CEMA concentration was associated with a significant increase in 8-OHdG levels (β = 0.325, P = 0.002). nih.gov This association remained evident across different subgroups, including all genders, adolescents, and individuals exposed to environmental tobacco smoke. nih.gov These findings establish a clear quantitative relationship between the biomarker for acrylonitrile exposure and a key indicator of oxidative DNA damage.

Table 1: Correlation Between Urinary CEMA and 8-OHdG Levels This interactive table summarizes the key findings from the study on Taiwanese adolescents and young adults.

| Parameter | Value | Source |

|---|---|---|

| Number of Subjects | 853 | nih.gov |

| Geometric Mean of CEMA | 4.67 µg/L | nih.gov |

| Geometric Mean of 8-OHdG | 2.97 µg/L | nih.gov |

| Correlation Finding | A 10% increase in CEMA was positively correlated with a change in 8-OHdG levels. | nih.gov |

| Statistical Significance (p-value) | 0.002 | nih.gov |

The established correlation between CEMA and 8-OHdG levels has significant implications for understanding toxin-induced cellular damage. nih.gov The presence of 8-OHdG is a direct marker of oxidative damage to DNA, a form of cellular injury that can lead to mutations and contribute to disease processes if not repaired. Therefore, the finding that higher CEMA levels are linked with higher 8-OHdG levels suggests that exposure to acrylonitrile contributes to cellular damage via oxidative stress pathways. nih.gov

The detoxification process itself, while protective, involves the consumption of intracellular glutathione. smolecule.com Depletion of glutathione compromises a cell's primary defense against reactive oxygen species generated by toxins like acrylonitrile, potentially leading to damage to lipids, proteins, and DNA. nih.govjpreventionalzheimer.com Thus, while CEMA is an excretable end-product of detoxification, its level in the body reflects the metabolic burden imposed by a toxin that actively causes cellular damage. smolecule.comnih.gov

Potential Neuroprotective Effects Associated with this compound

Direct research on the neuroprotective effects of this compound is limited. However, some sources speculate on potential neuroprotective roles given its interaction with the nervous system as a metabolite of acrylonitrile, a known neurotoxic substance. smolecule.com

Significant research has been conducted on its precursor, N-acetylcysteine (NAC), which has well-documented neuroprotective properties. jpreventionalzheimer.comnih.gov NAC is capable of crossing the blood-brain barrier and acts as a precursor to L-cysteine, which is a limiting factor in the synthesis of the brain's primary antioxidant, glutathione. jpreventionalzheimer.comnih.gov By increasing glutathione levels, NAC helps counter the oxidative stress that is strongly implicated in the pathology of neurodegenerative diseases. jpreventionalzheimer.comresearchgate.net Studies have shown that NAC can protect neurons from oxidative injury and may help modulate glutamate homeostasis, another factor in neuronal health. nih.govnih.gov While these effects are attributed to NAC, the role of its metabolite, CEMA, in neuroprotection remains an area for further investigation.

This compound Interactions with Cardiovascular Health Markers

The direct interaction of this compound with markers of cardiovascular health is not well established. The primary human study that investigated the link between urinary CEMA and various health markers did not find a significant relationship with the cardiovascular disease (CVD) risk factors it measured, apart from the marker for oxidative stress. nih.gov

However, an indirect link can be inferred through its established correlation with oxidative stress. nih.gov Oxidative stress is a critical factor in the development and progression of cardiovascular diseases, particularly atherosclerosis. nih.gov The precursor compound, N-acetylcysteine (NAC), has been investigated for its potential cardioprotective effects, which are thought to relate to its antioxidant and anti-inflammatory properties. nih.govnih.gov Studies on NAC have shown it may reduce levels of homocysteine, a possible risk factor for heart disease. webmd.com Although a direct link for CEMA is unconfirmed, its status as a marker for acrylonitrile exposure, which induces oxidative stress, suggests a potential indirect association with cardiovascular health risks. nih.gov

There is currently a lack of direct scientific evidence examining the association between this compound and endothelial injury. The endothelium is susceptible to damage from oxidative stress, which can lead to endothelial dysfunction, a key early event in atherosclerosis.

Research on the parent compound, N-acetylcysteine (NAC), has explored its effects on endothelial function with mixed results. Some studies suggest NAC can improve endothelial function by increasing the bioavailability of nitric oxide (NO), thereby promoting vasodilation. nih.gov However, a double-blind, randomized crossover study in patients with type 2 diabetes found that four weeks of oral NAC therapy did not improve endothelial dysfunction, as measured by flow-mediated vasodilation. nih.gov Interestingly, the same study noted that NAC therapy did significantly decrease levels of C-reactive protein (CRP), a marker of systemic inflammation that is also implicated in endothelial injury. nih.gov Given the absence of direct data for CEMA, its relationship with endothelial injury remains speculative and may be inferred only through its connection to oxidative stress.

Correlation with Serum Lipid Levels

Direct research specifically investigating a correlation between this compound and serum lipid levels is limited in publicly available scientific literature. However, as this compound is a primary metabolite of acrylonitrile, examining the parent compound's impact on cardiovascular risk factors can provide context. A study investigating the association between urinary concentrations of this compound (referred to as CEMA) and cardiovascular disease (CVD) risk factors in Taiwanese adolescents and young adults found no direct relationship between urinary CEMA and these risk factors, which would include serum lipid profiles. nih.gov

In contrast, studies on the structurally related compound N-acetylcysteine (NAC) have demonstrated effects on lipid profiles. A study on type 2 diabetic patients with nephropathy showed that treatment with NAC resulted in a significant decrease in serum triglyceride (TG) levels. researchgate.net Furthermore, a comprehensive review of preclinical models of non-alcoholic fatty liver disease (NAFLD) reported that NAC administration lowered triglyceride and cholesterol levels in both the plasma and liver of animals on a high-fat diet. mdpi.com It is crucial to reiterate that these findings are for NAC and not this compound.

Table 1: Effect of N-acetylcysteine (NAC) on Serum Lipids in Type 2 Diabetic Patients

| Parameter | Change with NAC Treatment | Significance (P-value) |

|---|---|---|

| Serum Triglyceride (TG) | Decreased | <0.05 |

| Serum Lipoprotein (a) | No significant change | >0.05 |

Association with Myocardial Infarction Incidence

There is a notable lack of direct research linking urinary or blood levels of this compound to the incidence of myocardial infarction (MI). The available research on cardiovascular outcomes has primarily focused on the therapeutic potential of the related compound, N-acetylcysteine (NAC), rather than the biomarker this compound.

Clinical studies on NAC have shown potential benefits in the context of MI. A meta-analysis of nine studies involving 1,419 patients with ST-segment elevation myocardial infarction (STEMI) found that NAC treatment was associated with significantly lower all-cause mortality and a reduced occurrence of major adverse cardiovascular events (MACE). nih.gov Another study in a rat model of isoproterenol-induced myocardial infarction demonstrated that pretreatment with NAC had protective effects, which were attributed to its membrane-stabilizing and antioxidant properties. nih.gov These studies highlight the cardioprotective potential of NAC, but a direct association between the acrylonitrile metabolite this compound and MI incidence has not been established in the reviewed literature.

Table 2: Clinical Efficacy of N-acetylcysteine (NAC) in STEMI Patients

| Outcome | Result with NAC Treatment | Significance (P-value) |

|---|---|---|

| All-Cause Mortality | Significantly lower | 0.02 |

| Major Adverse Cardiovascular Events (MACE) | Significantly lower | 0.002 |

| New Congestive Heart Failure | No significant difference | 0.84 |

This compound and Sleep Disorders Research

Scientific research directly investigating a link between this compound and sleep disorders is not readily found in the existing literature. However, research into the effects of the related antioxidant compound, N-acetylcysteine (NAC), on sleep has yielded some insights.

Studies in animal models have suggested that NAC can influence sleep patterns. In mice, the administration of NAC was observed to accelerate the onset of non-rapid eye movement sleep (NREMS). nih.govnih.gov It has been proposed that NAC may facilitate the functions of sleep by potentiating cellular antioxidant pathways. nih.govnih.gov In human studies, a pilot clinical trial evaluating the effects of NAC on sleep quality in morphine addicts found that while sleep quality improved in both the NAC and placebo groups, there was no statistically significant difference between the two, suggesting that NAC did not significantly improve sleep quality compared to a placebo in this specific population. Another study in sleep-deprived mice showed that NAC treatment attenuated cognitive dysfunction and anxiety-like behaviors associated with sleep deprivation. researchgate.net

Research on Adduct Formation with this compound and Related Compounds

This compound is a well-established metabolite of acrylonitrile. cdc.gov Its formation is a key step in the detoxification of acrylonitrile in the body. healthmatters.io Acrylonitrile is primarily metabolized through conjugation with glutathione (GSH), a major cellular antioxidant. cdc.govwikipedia.org This reaction forms S-(2-cyanoethyl)glutathione, which is then further processed in the mercapturic acid pathway to ultimately yield this compound, which is excreted in the urine. cdc.gov

Due to this metabolic pathway, this compound (often abbreviated as 2CYEMA or CEMA in the literature) is recognized as a specific and suitable biomarker for assessing exposure to acrylonitrile. cdc.gov Studies have shown that urinary levels of this compound are significantly higher in individuals exposed to acrylonitrile, with tobacco smoke being a major source of exposure in the general population. cdc.govnih.gov For instance, the median level of 2CYEMA in exclusive cigarette smokers has been reported to be approximately 100 times higher than in non-users. cdc.gov

Besides this compound, the metabolism of acrylonitrile can also produce other related compounds. One such minor metabolite is N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine. cdc.govnih.gov Research has also identified other adducts, such as N-(2-cyanoethyl)valine, a hemoglobin adduct that can be measured in the blood and also serves as a biomarker of acrylonitrile exposure. cdc.gov The study of these various adducts is crucial for understanding the toxicology of acrylonitrile and for monitoring human exposure from environmental and occupational sources.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 2CYEMA, CEMA |

| Acrylonitrile | AN |

| N-acetylcysteine | NAC |

| Triglyceride | TG |

| Glutathione | GSH |

| N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine | |

| N-(2-cyanoethyl)valine | |

| Isoproterenol | |

| Cholesterol | |

| S-(2-cyanoethyl)glutathione |

Analytical Methodologies for N Acetyl S 2 Cyanoethyl L Cysteine Quantification

Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) for N-Acetyl-S-(2-cyanoethyl)-L-cysteine Detection

UPLC-MS/MS has emerged as a powerful tool for the determination of CEMA in various biological samples. This technique offers high throughput, sensitivity, and accuracy. scispace.comresearchgate.net Methods have been developed for the quantitative assessment of CEMA's precursor, N-acetyl-L-cysteine (NAC), in plasma and tissues, demonstrating the versatility of UPLC-MS/MS in analyzing related compounds. scispace.comresearchgate.net The high-throughput nature of UPLC-MS/MS allows for the rapid analysis of large numbers of samples, which is essential for large-scale biomonitoring studies. researchgate.net

Method Validation, Precision, Accuracy, and Recovery

Validated UPLC-MS/MS methods for related compounds like NAC have shown excellent linearity, precision, accuracy, and recovery. For instance, a validated method for NAC demonstrated linearity in the concentration range of 1–15 µg/mL in various tissues and 1–120 µg/mL in plasma. researchgate.net Recovery studies for NAC have reported results in the range of 98.51–101.88%. scispace.com Similarly, a method for CEMA and N-acetyl-S-(2-hydroxyethyl)-cysteine (HEMA) reported recovery rates of 97.1–112.7% for CEMA. oup.com The precision for these methods, both intra- and inter-day, is generally found to be acceptable with a relative standard deviation (RSD) of less than 10%. oup.com

| Parameter | Finding | Reference |

|---|---|---|

| Linearity (Tissue) | 1–15 µg/mL | researchgate.net |

| Linearity (Plasma) | 1–120 µg/mL | researchgate.net |

| Recovery | 98.51–101.88% | scispace.com |

Application in Human Urine Samples

UPLC-MS/MS methods are frequently applied to quantify CEMA in human urine, as it is a primary matrix for biomonitoring acrylonitrile (B1666552) exposure. oup.comnih.gov Studies have successfully used these methods to measure CEMA levels in urine samples from both smokers and non-smokers to assess exposure from tobacco smoke. oup.com For instance, one study involving 853 adolescents and young adults measured urinary concentrations of CEMA to investigate its association with oxidative stress markers. nih.gov The geometric mean concentration of CEMA in this cohort was found to be 4.67 µg/L. nih.gov Another study noted that median concentrations of CEMA in non-smoking adults are around 1.9 µg/L, while active smokers often have levels exceeding 35 µg/L. smolecule.com

Use of Isotope-Labeled Internal Standards

To ensure the accuracy and reliability of quantification, isotope-labeled internal standards are commonly used in UPLC-MS/MS analysis of CEMA. oup.comnih.gov Deuterium-labeled CEMA, such as this compound-d3, is a frequently used internal standard. oup.commedchemexpress.com The use of stable isotope-labeled standards is crucial as they share similar physicochemical properties with the analyte of interest, which helps to compensate for matrix effects and variations in sample preparation and instrument response. researchgate.net This isotope-dilution technique corrects for inter-sample variability in recovery, which can be significant in complex biological matrices like urine. nih.gov

Rapid Resolution Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MS/MS)

The validation of this method demonstrated a linear range for CEMA from 0.5 to 100.0 ng/mL. oup.com The recovery rates for CEMA were between 97.1% and 112.7%. oup.com

| Parameter | Finding | Reference |

|---|---|---|

| Linear Range | 0.5–100.0 ng/mL | oup.com |

| Recovery Rate | 97.1–112.7% | oup.com |

Considerations for Sample Preparation and Analysis of this compound in Biological Matrices

The preparation of biological samples is a critical step in the accurate quantification of CEMA. A simple "dilute-and-shoot" method is often employed for urine samples, where the sample is diluted with a solvent, such as 0.1% aqueous formic acid, after the addition of an internal standard. oup.com This dilution helps to minimize matrix effects. oup.com For instance, a 10-fold dilution of urine samples was found to significantly reduce matrix inhibition for CEMA. oup.com

Solid-phase extraction (SPE) is another common technique for sample cleanup and enrichment, particularly for more complex matrices. nih.gov For example, a method for a related compound, HEMA, utilized strong anion-exchange SPE. nih.gov Sample preparation time can be minimized, with some methods reporting preparation times of less than 10 minutes per sample. nih.gov It is also important to consider the stability of the analyte in the matrix; for example, a study on NAC found that storing solutions at refrigerated conditions minimized degradation. scispace.com

Comparison of Targeted and Untargeted Analytical Approaches for this compound

In the context of analyzing CEMA, both targeted and untargeted analytical approaches have their merits.

Targeted analysis , such as UPLC-MS/MS and RRLC-ESI-MS/MS, focuses on the specific quantification of CEMA and a predefined set of related metabolites. researchgate.netoup.com This approach offers high sensitivity, specificity, and quantitative accuracy, making it ideal for biomonitoring studies where the primary goal is to measure the concentration of a known biomarker. fau.de The use of isotope-labeled internal standards in targeted methods further enhances their reliability. fau.de

Untargeted analysis , on the other hand, aims to capture a comprehensive profile of all detectable metabolites in a sample without pre-selection. nih.gov This approach is more exploratory and can be used to identify novel biomarkers or to understand broader metabolic perturbations resulting from exposure to substances like acrylonitrile. nih.gov Untargeted metabolomics strategies often rely on data-dependent acquisition (DDA) to trigger MS/MS scans for a wide range of precursor ions. nih.gov While powerful for discovery, untargeted approaches may be less sensitive and quantitatively precise for a specific analyte like CEMA compared to a dedicated targeted method. The trade-off between analytical speed, sensitivity, and coverage is a key consideration in untargeted analysis. nih.gov

Ultimately, the choice between a targeted and untargeted approach depends on the research question. For routine monitoring of CEMA as a biomarker of acrylonitrile exposure, a targeted method is generally preferred. For a more comprehensive investigation of the metabolic effects of acrylonitrile, an untargeted approach could provide valuable insights.

Synthesis and Derivatization of N Acetyl S 2 Cyanoethyl L Cysteine for Research Applications

Direct Conjugation Methods for N-Acetyl-S-(2-cyanoethyl)-L-cysteine Synthesis

The most straightforward method for synthesizing this compound is through direct conjugation, specifically via a Michael addition reaction. This approach involves the reaction of N-acetyl-L-cysteine (NAC) with acrylonitrile (B1666552). The thiol group (-SH) of NAC acts as a nucleophile, attacking the β-carbon of the acrylonitrile double bond. This reaction is typically carried out under basic conditions, which facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion.

The reaction can be summarized as follows:

Reactants : N-acetyl-L-cysteine and Acrylonitrile

Catalyst : A base (e.g., sodium hydroxide, triethylamine)

Mechanism : Nucleophilic addition of the thiolate to the activated alkene of acrylonitrile.

This method is efficient and provides a high yield of the desired product. In biological systems, a similar conjugation occurs when acrylonitrile reacts with glutathione (B108866), a process often followed by enzymatic cleavage and acetylation to yield this compound. smolecule.com

Chemical Synthesis Approaches for this compound

Laboratory synthesis of this compound can be approached in a multi-step manner, providing greater control over the reaction and purification process. A common strategy involves the initial synthesis of N-acetyl-L-cysteine, followed by the specific alkylation of the sulfur atom.

Step 1: Acetylation of L-cysteine L-cysteine is first acetylated at the amino group. A standard procedure involves reacting L-cysteine with acetic anhydride. uomustansiriyah.edu.iqmdpi.com This reaction can be performed in various solvents, and the use of a base like sodium acetate (B1210297) can help drive the reaction to completion. mdpi.com

Step 2: S-alkylation with a Cyanoethyl Group The resulting N-acetyl-L-cysteine is then reacted with a suitable cyanoethylating agent. 3-Chloropropionitrile is a common reagent for this purpose. The reaction proceeds via a nucleophilic substitution, where the thiolate of NAC displaces the chloride ion.

| Synthesis Step | Reagents | Purpose |

| Acetylation | L-cysteine, Acetic Anhydride | Protection of the amino group and formation of the N-acetyl moiety. uomustansiriyah.edu.iqmdpi.com |

| S-alkylation | N-acetyl-L-cysteine, 3-Chloropropionitrile | Introduction of the S-(2-cyanoethyl) group onto the thiol. |

This stepwise approach allows for the purification of intermediates and can be adapted for the synthesis of isotopically labeled versions, such as this compound-d3, for use in mass spectrometry-based research. medchemexpress.com

Biotransformation Methods for this compound Production

This compound is a well-known metabolite formed in the body following exposure to acrylonitrile. nih.gov This biotransformation represents an in vivo production method and occurs primarily through the glutathione detoxification pathway. nih.gov

The key steps in this metabolic pathway are:

Oxidation : Cytochrome P450 enzymes can oxidize acrylonitrile, although direct conjugation is a major pathway. smolecule.com

Glutathione Conjugation : The primary reaction involves the conjugation of acrylonitrile with glutathione (GSH), catalyzed by glutathione S-transferase (GST) enzymes. This forms S-(2-cyanoethyl)glutathione.

Metabolic Processing : The glutathione conjugate is sequentially broken down. The glutamate (B1630785) and glycine (B1666218) residues are cleaved by enzymes such as γ-glutamyltranspeptidase and dipeptidases, leaving S-(2-cyanoethyl)-L-cysteine.

N-acetylation : Finally, the free amino group of the cysteine conjugate is acetylated by N-acetyltransferase enzymes to form the final product, this compound, which is then typically excreted in urine. smolecule.comnih.gov

While not a method for industrial production, understanding this biotransformation is crucial for its use as a biomarker of acrylonitrile exposure. nih.gov Biotechnological production of L-cysteine itself through fermentation using microbes like Escherichia coli or Corynebacterium glutamicum has been extensively developed, which could theoretically be coupled with enzymatic or chemical steps to produce its derivatives. nih.gov

This compound as a Cysteine-Protecting Group in Peptide and Protein Synthesis

The thiol group of cysteine is highly reactive and often requires protection during the complex process of peptide synthesis to prevent unwanted side reactions, such as disulfide bond formation. ucl.ac.ukbachem.com The S-(2-cyanoethyl) group, as part of the this compound structure, serves as a useful protecting group for the cysteine thiol.

The protection is achieved by reacting the cysteine residue within a peptide with acrylonitrile. The cyanoethyl group is stable under the acidic conditions often used in solid-phase peptide synthesis (SPPS). ucl.ac.uk A key advantage of the S-cyanoethyl group is its selective removal under mild basic conditions, a process known as β-elimination. This orthogonality allows for the deprotection of the cysteine thiol without affecting other protecting groups on the peptide.

| Feature | Description | Reference |

| Protection Reaction | Michael addition of the cysteine thiol to acrylonitrile. | smolecule.com |

| Stability | Stable to strong acids (e.g., anhydrous HF, TFMSA) used in Boc-SPPS. | ucl.ac.uk |

| Deprotection Condition | Mildly basic conditions (e.g., piperidine (B6355638) treatment in Fmoc-SPPS) trigger β-elimination. | ucl.ac.uk |

| Advantage | Allows for selective deprotection and controlled disulfide bond formation. | bachem.com |

This strategy provides peptide chemists with an orthogonal tool that integrates well with various synthesis workflows, including those involving photochemical or redox-controlled steps.

Potential Applications of this compound in Proteomics Research

The specific reactivity of the cyanoethyl group and its ability to modify cysteine residues make this compound and related reagents valuable tools in proteomics, the large-scale study of proteins. smolecule.com

Enrichment of Cysteine-Containing Peptides: In complex protein mixtures, identifying cysteine-containing peptides can be challenging. By selectively reacting cysteine residues with reagents that introduce a cyanoethyl group, these modified peptides can be enriched from the mixture. smolecule.com This enrichment simplifies subsequent analysis by techniques like mass spectrometry, allowing for more focused and sensitive detection of cysteine-containing regions of proteins. smolecule.com

Probing Protein-Protein Interactions: The cyanoethyl group can serve as a chemical handle. By introducing this group at specific cysteine sites, researchers can attach probes, cross-linkers, or affinity tags. smolecule.com This allows for the investigation of protein-protein interactions and the mapping of interaction surfaces. The specific and controlled nature of the cysteine modification provides spatial information about the protein's structure and its binding partners.

Activity-Based Protein Profiling (ABPP): In ABPP, reactive probes are used to covalently label active enzyme sites. Probes containing a reactive group similar to acrylonitrile, such as those with activated Michael acceptors, can target active site cysteine residues in certain enzyme families. nih.govmdpi.com This allows for the profiling of enzyme activity across the proteome. The use of click chemistry, often involving an azide (B81097) or alkyne handle attached to the probe, facilitates the subsequent detection and identification of labeled proteins. mdpi.com

| Application Area | Method | Purpose |

| Peptide Analysis | Selective modification of cysteine residues. | Enrichment of cysteine-peptides for mass spectrometry. smolecule.com |

| Interaction Studies | Introduction of a functional handle at cysteine sites. | Mapping protein-protein interaction sites. smolecule.com |

| Enzyme Profiling | Use of reactive probes to label active sites. | Activity-based protein profiling (ABPP) of cysteine-dependent enzymes. nih.govmdpi.com |

Epidemiological and Population Based Studies Involving N Acetyl S 2 Cyanoethyl L Cysteine

National Health and Nutrition Examination Survey (NHANES) Data Utilization for N-Acetyl-S-(2-cyanoethyl)-L-cysteine Analysis

The National Health and Nutrition Examination Survey (NHANES), a major program of the Centers for Disease Control and Prevention (CDC), has been instrumental in assessing acrylonitrile (B1666552) exposure within the U.S. population by measuring its urinary metabolite, this compound (CEMA), also referred to as 2CYEMA in some literature. nih.govcdc.gov Data from various NHANES cycles, including 2005-2006 and 2011-2016, have been utilized to characterize exposure levels across the nation. nih.govcdc.gov

These studies involve the analysis of urine samples from thousands of participants, providing a robust, population-based dataset. nih.govcdc.gov For instance, the 2011–2016 NHANES data included laboratory results for 8,057 participants for CEMA. cdc.gov The analysis of this data has consistently shown that tobacco smoke is a primary source of acrylonitrile exposure in the general U.S. population. nih.govcdc.gov

Researchers have used multiple linear regression models to analyze NHANES data, examining the relationship between CEMA concentrations and variables such as sex, age, race/Hispanic origin, and tobacco use status. nih.govcdc.gov This allows for a detailed understanding of exposure patterns across different demographic groups. The findings from NHANES are crucial for establishing baseline exposure levels and informing public health policies related to tobacco control and occupational safety. cdc.govnih.gov

This compound Levels in Diverse Populations (e.g., Smokers, Non-smokers, Vapers, Occupational Exposures)

Studies consistently demonstrate significantly different levels of this compound (CEMA) across various populations, primarily distinguished by their exposure to tobacco smoke.

Smokers vs. Non-smokers: The most striking contrast in CEMA levels is observed between smokers and non-smokers. Research utilizing NHANES data from 2011-2016 found that the median CEMA level in exclusive cigarette smokers was approximately 100 times higher than in non-users (145 µg/g creatinine (B1669602) versus 1.38 µg/g creatinine). cdc.govnih.gov Another study reported that the mean and median levels of CEMA in smokers were 412 and 1364 times greater, respectively, than in non-smokers. nih.gov This clear distinction makes CEMA a highly reliable biomarker for identifying users of combusted tobacco products. nih.govnih.gov Even exposure to secondhand smoke is associated with a significant increase in CEMA levels, with one study noting a 36% higher level in those presumptively exposed compared to unexposed individuals. nih.govcdc.gov

Vapers (E-cigarette Users): The rise of electronic cigarettes has prompted research into CEMA levels in vapers. Studies have shown that while not free of potential harm, vaping generally results in lower exposure to acrylonitrile compared to traditional smoking. nih.gov One study found that CEMA was only detected in the urine samples of smokers, while another reported that the geometric mean ratio of CEMA concentrations when smoking relative to vaping was 7.09, indicating significantly lower exposure from vaping. nih.govnih.gov However, some research has indicated that CEMA levels in e-cigarette users, while well below that of smokers, are still higher than in non-smokers. nih.gov

Occupational Exposures: Acrylonitrile is used in various industrial processes, including the manufacturing of plastics, acrylic fibers, and resins. healthmatters.iohealthmatters.ioepa.gov Consequently, occupational exposure is a significant source of acrylonitrile intake for workers in these industries. epa.govwww.gov.uk Studies of factory workers have shown a dose-response relationship between the concentration of acrylonitrile in the air and the levels of its metabolites in urine. cdc.gov This highlights the importance of monitoring CEMA in occupationally exposed populations to ensure workplace safety standards are met. www.gov.uk

| Population Group | Median CEMA Level (µg/g creatinine) | Source |

|---|---|---|

| Exclusive Cigarette Smokers | 145 | cdc.govnih.gov |

| Non-Users | 1.38 | cdc.govnih.gov |

Association of this compound with Genetic Polymorphisms

The metabolism of acrylonitrile, and therefore the levels of its metabolite this compound (CEMA), can be influenced by genetic variations in metabolic enzymes. A key enzyme family involved in the detoxification of various xenobiotics, including compounds found in tobacco smoke, is the N-acetyltransferase (NAT) family, particularly N-acetyltransferase 2 (NAT2). nih.gov

Genetic polymorphisms in the NAT2 gene lead to different acetylation phenotypes, broadly categorized as rapid, intermediate, and slow acetylators. nih.gov These variations can affect the rate at which individuals metabolize and eliminate certain substances from their bodies. Research has investigated the role of NAT2 genetic polymorphisms in the context of exposure to harmful chemicals. nih.gov

While direct studies linking NAT2 polymorphisms specifically to CEMA levels are not extensively detailed in the provided results, the known role of NAT enzymes in the biotransformation of xenobiotics suggests a potential influence. nih.gov For example, studies have shown that the reference allele (NAT24) generally exhibits a higher metabolic rate for certain substrates compared to slow acetylator alleles. nih.gov This implies that an individual's NAT2 genotype could be a factor in the variability of CEMA concentrations observed among individuals with similar exposure levels. Further research is warranted to specifically elucidate the association between NAT2 polymorphisms and CEMA levels.

Longitudinal Studies Monitoring this compound Levels

Longitudinal studies, which track individuals over a period of time, provide valuable insights into the dynamics of this compound (CEMA) levels and their relationship with ongoing exposure. One such study demonstrated that CEMA is a reliable biomarker of tobacco smoke exposure because its levels remain consistent over time in cigarette smokers. nih.gov

In a study involving adolescents and young adults, researchers investigated the association between urinary CEMA concentrations and other biomarkers over time. nih.gov This type of research helps to understand the long-term physiological effects of acrylonitrile exposure as indicated by CEMA levels.

Furthermore, longitudinal studies are crucial in assessing the impact of switching from smoking to other products like e-cigarettes. By monitoring CEMA levels before and after such a switch, researchers can quantify the reduction in exposure to acrylonitrile. nih.gov For instance, a study observed that the geometric mean ratio of CEMA concentrations when smoking relative to vaping was significantly lower, supporting the potential for harm reduction. nih.gov

Future Research Directions and Translational Implications of N Acetyl S 2 Cyanoethyl L Cysteine

Development of N-Acetyl-S-(2-cyanoethyl)-L-cysteine as a Biomarker for Broader Chemical Exposures

This compound is a well-established urinary metabolite formed through the detoxification of acrylonitrile (B1666552), a compound found in industrial settings and prominently in tobacco smoke. smolecule.comoup.comoup.com Its primary application has been in toxicology research as a reliable biomarker to quantify exposure to acrylonitrile. smolecule.com Future research, however, aims to expand its utility beyond this singular parent compound.

The metabolic process that produces CEMA involves the conjugation of acrylonitrile with glutathione (B108866), a key step in the mercapturic acid pathway used by the body to neutralize and excrete various xenobiotics. oup.com This raises the possibility that other environmental or industrial chemicals with similar reactive structures might also be metabolized to CEMA or structurally related compounds. Research is needed to investigate other potential parent volatile organic compounds (VOCs) that could lead to the formation of CEMA.

Future work will likely focus on developing panels of mercapturic acid biomarkers that can be analyzed simultaneously to provide a more comprehensive picture of an individual's total exposure to a mixture of chemicals. For instance, CEMA could be measured alongside biomarkers for other VOCs, such as N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (from 1,3-butadiene) and N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (from acrylamide), to better assess health risks from complex exposures like vehicle exhaust or tobacco smoke. This approach would enhance environmental and occupational health surveillance by moving from a single-chemical assessment to a more realistic, multi-exposure risk evaluation.

Elucidation of this compound's Role in Disease Pathogenesis

While CEMA is considered a detoxification product, its association with markers of cellular damage warrants further investigation into its potential role in disease pathogenesis. The parent compound, acrylonitrile, is classified as a possible human carcinogen and has been shown to induce oxidative stress in animal studies. oup.comnih.govnih.gov A critical question for future research is whether CEMA is merely an inert indicator of exposure to a harmful substance or if it possesses intrinsic biological activity that contributes to pathological processes.

A significant human epidemiology study involving adolescents and young adults established a direct correlation between higher urinary levels of CEMA and increased concentrations of 8-hydroxydeoxyguanosine (8-OHdG), a well-known biomarker for oxidative DNA damage. nih.gov This finding provides a crucial link between acrylonitrile exposure, as measured by CEMA, and a key mechanism implicated in the development of cancer and other chronic diseases.

Research Findings on CEMA and Oxidative Stress

| Study Population | Biomarker Measured | Key Finding | Citation |

|---|---|---|---|

| 853 Taiwanese adolescents and young adults | Urinary CEMA and 8-hydroxydeoxyguanosine (8-OHdG) | A 10% increase in CEMA concentration was positively correlated with a statistically significant change in 8-OHdG levels. | nih.gov |

Future studies should aim to elucidate this relationship further. Investigating whether CEMA itself can modulate inflammatory pathways or induce oxidative stress in cell-based or animal models is a logical next step. This line of inquiry is supported by extensive research on its precursor, N-acetylcysteine (NAC), which is known to have potent antioxidant and anti-inflammatory properties and is studied for therapeutic value in conditions like multiple sclerosis and neurodegenerative diseases. nih.govmdpi.commdpi.com Determining if CEMA retains, loses, or modifies these activities is crucial for understanding its full biological implication.

Integration of this compound Data in Comprehensive Risk Assessment Models

The use of CEMA as a biomarker has already proven invaluable for population-scale biomonitoring, which is a cornerstone of public health risk assessment. smolecule.com A prime example is its inclusion in the U.S. National Health and Nutrition Examination Survey (NHANES), where urinary CEMA levels are measured to characterize acrylonitrile exposure across the civilian population. nih.gov This data has been instrumental in demonstrating that tobacco smoke is a major source of acrylonitrile exposure, with median CEMA levels being significantly higher in smokers compared to non-users. nih.gov

The future of risk assessment lies in integrating biomarker data, like CEMA concentrations, into more complex and predictive models. These models will not only quantify exposure but also link it to mechanistic data and potential health outcomes. For instance, by combining CEMA levels with data on other chemical exposures, genetic predispositions, and markers of early biological effect (like 8-OHdG), researchers can develop more nuanced models to predict disease risk in individuals and populations. nih.gov

Regulatory agencies can utilize these comprehensive models to enhance health and environmental assessments. epa.gov By incorporating reliable exposure data from biomarkers like CEMA, these models can lead to more accurate characterizations of exposure-response relationships and better-informed public health policies aimed at mitigating risks associated with chemical exposures.

Advances in this compound Analytical Techniques for High-Throughput Screening

The ability to conduct large-scale epidemiological and biomonitoring studies depends on the availability of robust, efficient, and sensitive analytical methods. The current gold standard for quantifying CEMA in biological samples, such as urine, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). oup.comnih.govncats.io This technique offers excellent specificity and low detection limits, making it suitable for measuring exposure even at low environmental levels. smolecule.com

Future advancements will likely focus on enhancing the throughput and cost-effectiveness of these methods to facilitate even larger studies. Key areas of development include:

Simultaneous Quantification: Methods have already been developed to measure CEMA and other relevant metabolites, such as N-acetyl-S-(2-hydroxyethyl)-cysteine (HEMA), in a single analytical run. oup.com Expanding these multiplexed panels will increase efficiency.

Automation and Speed: The adoption of ultrahigh-performance liquid chromatography (UPLC) and rapid resolution liquid chromatography (RRLC) systems shortens analysis time, allowing for a greater number of samples to be processed. oup.comnih.gov Further automation of sample preparation and data analysis will be critical for high-throughput screening.

Improved Sensitivity: Continued improvements in mass spectrometry technology will push detection limits even lower, enabling the study of subtle exposure-response relationships and the assessment of exposure in vulnerable subpopulations.

These analytical advancements are essential for supporting the research directions outlined above. By enabling the rapid and accurate measurement of CEMA in thousands of samples, they provide the statistical power needed to integrate this biomarker into comprehensive risk assessments and to fully elucidate its role in the pathways of human disease.

Evolution of Analytical Methods for CEMA Detection

| Analytical Technique | Principle | Key Advantage(s) | Citation |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Early method used for identifying metabolites in urine extracts. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid-phase separation coupled with highly specific mass detection. | High specificity and sensitivity; allows for quantification in complex matrices like urine. | ncats.io |

| Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry (RRLC-MS/MS) | Uses smaller particle size columns for faster separation. | Reduced analysis time, lowered detection limits, and decreased ion suppression. | oup.com |

Q & A

Q. What analytical methods are recommended for detecting N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) in biological samples?

CEMA is quantified using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS). These methods are optimized for urinary biomarker analysis, with a lower limit of detection (LLOD) of 0.500 µg/L normalized to creatinine . Sample preparation involves solid-phase extraction or dilution with mobile phase to minimize matrix interference. Internal standards (e.g., deuterated analogs) are critical for correcting ion suppression/enhancement effects. Data should be validated against quality control materials and peer-reviewed protocols, such as those from the NHANES 2013-2014 study .

Q. How is this compound synthesized, and what are common impurities?

CEMA is synthesized via nucleophilic substitution between N-acetyl-L-cysteine and acrylonitrile derivatives under controlled pH (~8–9) and temperature (25–40°C). Purification involves reverse-phase chromatography or recrystallization to achieve >95% purity. Key impurities include regioisomers (e.g., N-acetyl-S-(1-cyanoethyl)-L-cysteine) and oxidation byproducts. Structural confirmation requires -NMR, -NMR, and HRMS .

Q. What is the biological significance of CEMA in toxicology studies?

CEMA is a mercapturic acid metabolite of acrylonitrile, a carcinogenic volatile organic compound (VOC). It serves as a biomarker for assessing exposure to tobacco smoke or industrial toxins. In smokers, urinary CEMA levels are significantly elevated compared to non-smokers and vapers, making it a specific indicator of acrylonitrile uptake .

Advanced Research Questions

Q. How can researchers address challenges in separating regioisomers during CEMA synthesis?

Regioisomer formation (e.g., 1- vs. 2-cyanoethyl adducts) arises from competing nucleophilic attack pathways. To minimize this:

Q. What methodological considerations are critical for cross-study comparisons of CEMA biomarker data?

Discrepancies in reported CEMA levels often stem from:

- Normalization methods : Creatinine correction vs. specific gravity.

- Analytical variability : Differences in LC-MS/MS ionization efficiency across labs.

- Sample handling : Degradation due to improper storage (e.g., pH shifts).

Standardization using reference materials (e.g., Toronto Research Chemicals) and inter-laboratory proficiency testing is essential. For longitudinal studies, freeze-thaw stability and matrix-matched calibration curves are mandatory .

Q. How does CEMA’s stability in urine affect its reliability as a biomarker?

CEMA is stable in urine at −80°C for ≥6 months but degrades at room temperature due to enzymatic or microbial activity. To preserve integrity:

- Add 0.1% sodium azide to inhibit bacterial growth.

- Adjust pH to 3–4 using formic acid.

Stability studies should be conducted under varying storage conditions, with spike-and-recovery experiments to validate recovery rates (>85%) .

Key Methodological Recommendations

- Synthesis : Monitor reaction progress via TLC with ninhydrin staining.

- Detection : Use isotope dilution (e.g., -labeled CEMA) for LC-MS/MS quantification.

- Data Interpretation : Apply multivariate analysis to distinguish CEMA from co-eluting metabolites (e.g., DHBMA, 3HPMA) .

For unresolved contradictions (e.g., CMEMA elevation in vapers), conduct in vitro metabolism studies using hepatic microsomes to explore alternative metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。